molecular formula C12H7FN2OS B2665096 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 439095-02-0

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2665096
CAS No.: 439095-02-0
M. Wt: 246.26
InChI Key: RZZWUVQMYIDSNM-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C12H7FN2OS and a molecular weight of 246.26 g/mol . This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring system substituted with a 2-fluorophenyl group and a formyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Future Directions

The future directions for the study of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde and similar compounds could involve further exploration of their antitumor effects . More efforts are required from medicinal chemists for the development of more efficient and safer anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the imidazo[2,1-b][1,3]thiazole ring system . The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions

Major Products Formed

    Oxidation: 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid

    Reduction: 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate the nuclear translocation of the constitutive androstane receptor (CAR), which plays a role in regulating the expression of genes involved in drug metabolism and detoxification . The compound’s ability to modulate these pathways makes it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, biological activity, and interaction with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-9-4-2-1-3-8(9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZWUVQMYIDSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C=CSC3=N2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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